molecular formula C8H11NO4 B8681217 Ethyl [(2-methylacryloyl)amino](oxo)acetate CAS No. 112832-32-3

Ethyl [(2-methylacryloyl)amino](oxo)acetate

Cat. No. B8681217
M. Wt: 185.18 g/mol
InChI Key: YRZUXZSBYNYVPC-UHFFFAOYSA-N
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Patent
US04956491

Procedure details

Into a reaction vessel equipped with a stirrer, a cooler, an nitrogen gas introducing inlet and a dropping funnel, benzene (288.5 ml) and methacrylamide (49.1 g; 0.577 mol) were charged, and the resulting mixture was heated with reflux. Refluxing and bubbling with nitrogen gas were continued, during which ethoxalyl chloride (78.5 g; 0.577 mol) was dropwise added thereto in 2.5 hours. After the dropwise addition was completed, refluxing was continued for 5 hours. The benzene was distilled off, hydroquinone (0.01 g) was added thereto, and distillation under reduced pressure was carried out to give N-ethoxalylmethacrylamide (45.8 g). Yield, 43%. B.P., 110°-115° C./0.3 mmHg. Refractive index, 1.473.
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
49.1 g
Type
reactant
Reaction Step Two
Quantity
288.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7](Cl)([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:8]>C1C=CC=CC=1>[C:7]([NH:6][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:8]

Inputs

Step One
Name
Quantity
78.5 g
Type
reactant
Smiles
C(=O)(C(=O)OCC)Cl
Step Two
Name
Quantity
49.1 g
Type
reactant
Smiles
C(C(=C)C)(=O)N
Name
Quantity
288.5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a reaction vessel equipped with a stirrer
ADDITION
Type
ADDITION
Details
a cooler, an nitrogen gas introducing inlet and a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
bubbling with nitrogen gas
ADDITION
Type
ADDITION
Details
was dropwise added
ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
was continued for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The benzene was distilled off
ADDITION
Type
ADDITION
Details
hydroquinone (0.01 g) was added
DISTILLATION
Type
DISTILLATION
Details
distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(=O)(C(=O)OCC)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45.8 g
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.